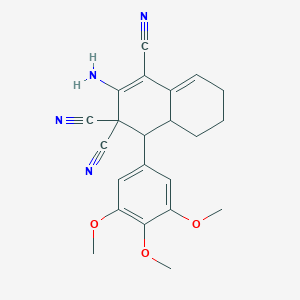![molecular formula C28H23BrN2O4S B15016664 4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B15016664.png)
4-bromo-2-[(E)-({4-[(4-{[(E)-(4-methoxy-3-methylphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, methoxy and methyl groups, and a sulfonyl phenyl group. Its molecular formula is C20H18BrNO2S, and it has a molecular weight of 432.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives, while nucleophilic substitution can produce various substituted phenols.
Scientific Research Applications
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, its electrophilic aromatic substitution reactions can modify the activity of enzymes or receptors by altering their chemical environment .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxyaniline: Used in the synthesis of various organic compounds and has similar reactivity patterns.
4-Bromo-2-fluoroanisole: Another brominated aromatic compound with applications in organic synthesis.
Uniqueness
4-BROMO-2-[(E)-[(4-{4-[(E)-[(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]AMINO]BENZENESULFONYL}PHENYL)IMINO]METHYL]PHENOL is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C28H23BrN2O4S |
|---|---|
Molecular Weight |
563.5 g/mol |
IUPAC Name |
4-bromo-2-[[4-[4-[(4-methoxy-3-methylphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C28H23BrN2O4S/c1-19-15-20(3-14-28(19)35-2)17-30-23-5-9-25(10-6-23)36(33,34)26-11-7-24(8-12-26)31-18-21-16-22(29)4-13-27(21)32/h3-18,32H,1-2H3 |
InChI Key |
MYAATMAEQWLBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B15016584.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15016590.png)
![N,4-Dimethyl-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B15016591.png)
![4-bromo-2-iodo-6-[(E)-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15016592.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016593.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016605.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15016610.png)
![4-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B15016613.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B15016615.png)

![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016622.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016628.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
![4-tert-butyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15016633.png)
